
2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of three fluorine atoms on the phenyl ring
Applications De Recherche Scientifique
2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl ring can enhance binding affinity and specificity.
Industry: Used in the development of agrochemicals, polymers, and other industrial materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrrolidine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolidine ring can contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
- 2-(2,3,4-trifluorophenyl)pyrrolidine hydrochloride
- 2-(2,4,5-trifluorophenyl)pyrrolidine hydrochloride
- 2-(2,3,6-trifluorophenyl)pyrrolidine hydrochloride
Comparison: 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, binding affinity, and overall stability. Compared to other trifluorophenyl derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6;/h4-5,9,14H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHPMNXXUEVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
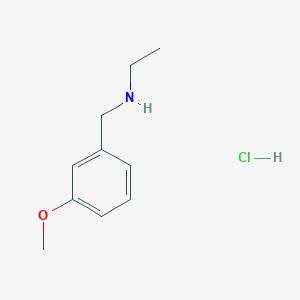
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2692763.png)
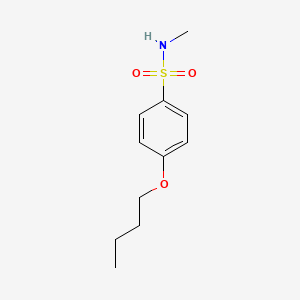

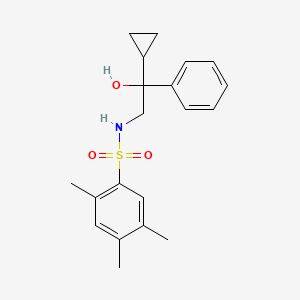
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2692771.png)
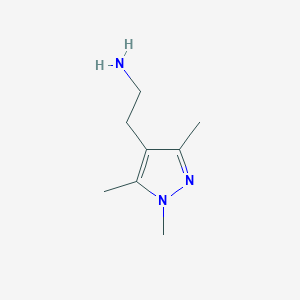
![2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2692775.png)
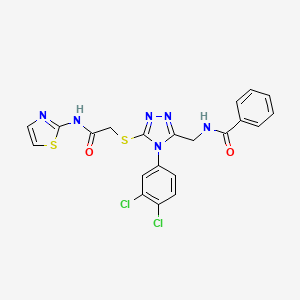
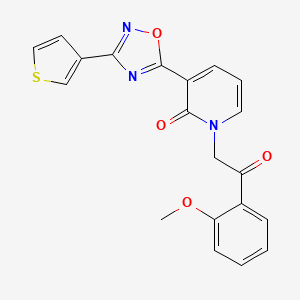


![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)
![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)
